4-Aminophthalic anhydride

Descripción general

Descripción

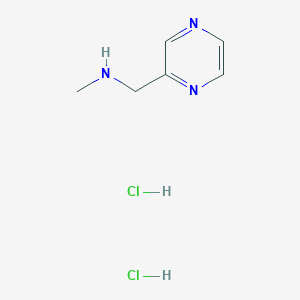

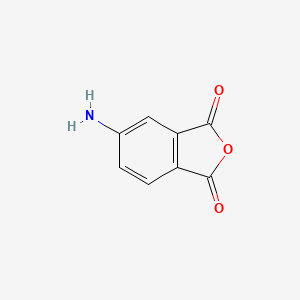

4-Aminophthalic anhydride is a compound with the molecular formula C8H5NO4 and a molecular weight of 181.15 . It contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 esters (aromatic), 1 primary amine (aromatic), and 1 anhydride .

Synthesis Analysis

The synthesis of 4-Aminophthalic anhydride can be accomplished from cheap substrates such as monosaccharides through multi-enzyme cascade reactions . It can also be synthesized starting from 4-aminophthalic anhydride .Molecular Structure Analysis

The molecular structure of 4-Aminophthalic anhydride is characterized by its linear formula: H2NC6H3-1,2-(CO2H)2 . It contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 esters (aromatic), 1 primary amine (aromatic), and 1 anhydride .Chemical Reactions Analysis

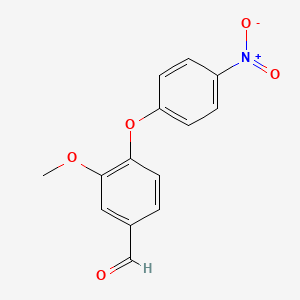

4-Aminophthalic anhydride reacts with the 4-nitrophthalic anhydride to form an amide-acid and upon completion of the reaction yields an oligomer of about 8-10 units . It also participates in a one-pot multicomponent reaction of PA (1), 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (201), and substituted 2-bromo-1-phenylethanones (204) in the presence of acetic acid .Physical And Chemical Properties Analysis

4-Aminophthalic anhydride has a melting point of 344 °C (dec.) (lit.) and a predicted boiling point of 465.1±40.0 °C . It has a predicted density of 1.551±0.06 g/cm3 . It is a beige powder .Aplicaciones Científicas De Investigación

Synthesis and Polymerization

4-Aminophthalic anhydride is used in the synthesis of linear and cyclic polymers. For instance, 3-Aminophthalic anhydride, synthesized by catalytic transfer hydrogenation, can undergo microwave-assisted polymerization to form polymers with amic acid and imide units (Theis & Ritter, 2012). Similarly, 4-Aminophthalic anhydride can be polymerized electrochemically to produce low molecular weight polymers with high temperature stability (Phillips, Spewock, & Alvino, 1976).

Synthesis of Derivatives

4-Aminophthalic anhydride is a precursor for various derivatives with potential applications. For example, its condensation with 4-aminophenylacetic acid leads to compounds with promising antimicrobial activity (Bedair et al., 2006). It's also used in synthesizing environment-sensitive fluorophores like 4-dimethylaminophthalimide (4-DMAP), which are important in the study of molecular interactions (Sainlos & Imperiali, 2007).

Analytical Chemistry

In analytical chemistry, 4-Aminophthalic anhydride is involved in derivatization techniques. For instance, it's used in capillary electrophoresis for on-column derivatization of amino acids, peptides, and alkylamines, demonstrating its utility in synthesizing derivatized molecules for analytical purposes (Zhang & Gomez, 2000).

Material Science

In material science, it's used in the synthesis of polyimides and other high-performance polymers. For example, the electropolymerization of 4-Aminophthalic acid yields polymers with significant temperature stability, useful in high-temperature applications (Phillips, Spewock, & Alvino, 1976).

Fluorescence and Imaging

It also plays a role in the development of fluorescent probes and imaging agents. The synthesis of derivatives like 4-aminophthalimides, which are used to obtain fluorescent protein conjugates, highlights its application in fluorescence-based techniques (Miranda et al., 1999).

Safety And Hazards

4-Aminophthalic anhydride may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Direcciones Futuras

The future directions of 4-Aminophthalic anhydride research include its use in the synthesis of thermally stable/high-performance polymers, which are able to provide long-term service at elevated temperatures . These polymers are widely used in electrical, electronics, automotive, and aerospace industries . The synthetic approach of preparing polyimides from monomeric reagents, starting with relatively stable monomers like 4-Aminophthalic anhydride, offers synthetic simplicity and the possibility of preparing high solids content coating formulations .

Propiedades

IUPAC Name |

5-amino-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDUJNZZWJMRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550354 | |

| Record name | 5-Amino-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-benzofuran-1,3-dione | |

CAS RN |

17011-53-9 | |

| Record name | 4-Aminophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17011-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

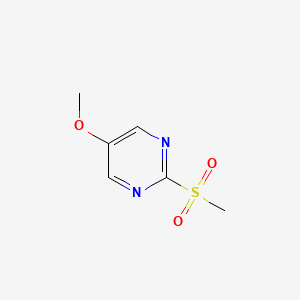

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)